3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol
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Overview
Description
Okadaol is a derivative of okadaic acid, a polyether fatty acid toxin. It is known for its unique pharmacological profile and is primarily used in scientific research. The compound has the empirical formula C44H70O12 and a molecular weight of 791.02 g/mol .
Preparation Methods
Okadaol can be synthesized through various organic synthesis routes. One common method involves the reduction of okadaic acid to okadaol. The reaction typically requires specific conditions, such as the presence of reducing agents and controlled temperature settings . Industrial production methods for okadaol are not widely documented, but laboratory-scale synthesis often involves the use of organic solvents and purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Okadaol undergoes several types of chemical reactions, including:
Oxidation: Okadaol can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The reduction of okadaic acid to okadaol is a notable reaction. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Okadaol can participate in substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces alcohols .
Scientific Research Applications
Okadaol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Okadaol is employed in studies involving protein phosphatases, as it is a potent inhibitor of these enzymes.
Medicine: Research on okadaol includes its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer’s disease.
Industry: While its industrial applications are limited, okadaol is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
Okadaol exerts its effects primarily by inhibiting serine/threonine protein phosphatases, specifically PP1 and PP2A. This inhibition leads to the hyperphosphorylation of proteins, which can affect various cellular processes. The molecular targets of okadaol include several kinases such as MAPK, ERK, and GSK3β. These pathways are involved in processes like apoptosis, neurotoxicity, and the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Okadaol is similar to other compounds like okadaic acid, calyculin A, and microcystin-LR. it is unique due to its reduced protein phosphatase inhibitory activity compared to okadaic acid. This makes okadaol a valuable tool for studying specific regulatory mechanisms without the potent effects of okadaic acid .
Similar Compounds
Okadaic Acid: A potent inhibitor of protein phosphatases with a higher inhibitory activity than okadaol.
Calyculin A: Another inhibitor of protein phosphatases, known for its strong activity.
Microcystin-LR: A toxin that inhibits protein phosphatases and is commonly found in cyanobacteria.
Okadaol’s unique properties make it a significant compound in various fields of scientific research, offering insights into cellular processes and potential therapeutic applications.
Properties
IUPAC Name |
3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O12/c1-26-21-35(54-44(23-26)36(47)12-11-32(53-44)24-41(6,49)25-45)27(2)9-10-31-14-18-43(52-31)19-15-34-40(56-43)37(48)30(5)39(51-34)33(46)22-29(4)38-28(3)13-17-42(55-38)16-7-8-20-50-42/h9-10,23,27-29,31-40,45-49H,5,7-8,11-22,24-25H2,1-4,6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNQQYSOWRXXJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(CO)O)O)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657556 |
Source
|
Record name | 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131959-12-1 |
Source
|
Record name | 3-[5-Hydroxy-8-(4-{8'-hydroxy-6'-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-7'-methylidenehexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl}but-3-en-2-yl)-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-2-methylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Okadaol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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